molecular formula C13H21N3O3S B2850314 2-(1-(环丙基磺酰基)哌啶-4-基)-5-异丙基-1,3,4-恶二唑 CAS No. 1210738-56-9

2-(1-(环丙基磺酰基)哌啶-4-基)-5-异丙基-1,3,4-恶二唑

货号 B2850314
CAS 编号: 1210738-56-9
分子量: 299.39
InChI 键: ODXRZZBAIWYCFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group . The 1,3,4-oxadiazole ring could be formed through a condensation reaction of a carboxylic acid (or a derivative) and a hydrazine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .

科学研究应用

合成与结构分析

1,3,4-恶二唑化合物,包括与2-(1-(环丙基磺酰基)哌啶-4-基)-5-异丙基-1,3,4-恶二唑相似的结构,因其显著的生物活性而被合成。一项研究详细介绍了2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的N-取代衍生物的合成,展示了一种可能与所讨论化合物的合成平行的工艺。使用核磁共振、红外和质谱数据对这些衍生物进行了结构阐明,表明了此类化合物所需的综合分析方法 (Khalid 等,2016)

生物学评估和潜在治疗应用

  • 抗菌活性:合成的恶二唑化合物对革兰氏阴性菌和革兰氏阳性菌均表现出中度至显著的抗菌活性。这表明类似结构,如2-(1-(环丙基磺酰基)哌啶-4-基)-5-异丙基-1,3,4-恶二唑,在开发新的抗菌剂方面具有潜力 (Khalid 等,2016)

  • 抗癌活性:另一项针对1,3,4-恶二唑和乙酰胺衍生物的研究强调了它们作为有前途的抗癌剂的评估。此类研究强调了含恶二唑的化合物,包括环丙基磺酰基哌啶-4-基部分,在抗癌治疗中的潜力 (Rehman 等,2018)

  • 抗结核剂:具有1,3,4-恶二唑部分的磺酰基衍生物因其强大的抗菌和抗结核活性而被发现。这表明具有1,3,4-恶二唑结构的化合物的治疗应用范围更广 (Kumar 等,2013)

作用机制和药物开发

  • 酶抑制:证明了1,3,4-恶二唑衍生物作为酶抑制剂(包括丁酰胆碱酯酶 (BChE))的能力,这表明了可以在阿尔茨海默病等疾病的药物开发中利用的一种机制 (Khalid 等,2016)

  • 阿尔茨海默病的候选药物:合成3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的N-取代衍生物旨在评估阿尔茨海默病的新候选药物,展示了1,3,4-恶二唑衍生物在神经退行性疾病中的治疗潜力 (Rehman 等,2018)

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

属性

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRZZBAIWYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。